molecular formula C16H15IO B3314655 4-Iodo-4'-n-propylbenzophenone CAS No. 951887-85-7

4-Iodo-4'-n-propylbenzophenone

Cat. No.: B3314655
CAS No.: 951887-85-7
M. Wt: 350.19 g/mol
InChI Key: KNWLLJWWNVLQOK-UHFFFAOYSA-N
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Description

4-Iodo-4’-n-propylbenzophenone is an organic compound with the molecular formula C16H15IO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with an iodine atom at the para position and the other phenyl ring is substituted with a propyl group at the para position. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. The general synthetic route includes the following steps:

    Starting Materials: The reaction begins with 4-iodobenzoyl chloride and 4-n-propylbenzene.

    Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.

    Reaction Conditions: The reaction is carried out in a non-polar solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and avoid side reactions.

    Procedure: The 4-iodobenzoyl chloride is added dropwise to a solution of 4-n-propylbenzene and aluminum chloride under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of 4-Iodo-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Iodo-4’-n-propylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzophenones depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Alcohols or hydrocarbons.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Iodo-4’-n-propylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Iodo-4’-n-propylbenzophenone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-4’-n-propylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-iodophenyl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWLLJWWNVLQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278638
Record name (4-Iodophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-85-7
Record name (4-Iodophenyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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